GNE-490 -

GNE-490

Catalog Number: EVT-2800771
CAS Number:
Molecular Formula: C18H22N6O2S
Molecular Weight: 386.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-{4-[(2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

    Compound Description: GDC-0980 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) [, , , , ]. It exhibits good absorption potential and moderate to low plasma clearance across various species. GDC-0980 has shown efficacy in a MCF7-neo/HER2 human breast cancer xenograft model [].

2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib, GDC-0941)

    Compound Description: Pictilisib is a potent inhibitor of PI3K []. It demonstrates limited brain penetration and exhibits variable distribution within tumors [].

5-(6-(3-Methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317)

    Compound Description: GNE-317 is another PI3K inhibitor that exhibits good brain penetration and uniform distribution within brain tumors [].

Source and Classification

GNE-490 is derived from modifications of existing aminoglycosides, specifically targeting structural enhancements that improve its activity against resistant strains of bacteria. It falls under the category of neoglycosides, which are synthesized to enhance the pharmacological properties of natural compounds. This classification highlights its role in the ongoing battle against antibiotic resistance, a critical concern in modern medicine.

Synthesis Analysis

Methods and Technical Details

The synthesis of GNE-490 involves several key steps that enhance its efficacy and bioavailability. The process typically begins with a precursor compound, which undergoes multiple chemical transformations.

  1. Initial Modification: The precursor is treated with various reagents to introduce functional groups that enhance antibacterial activity.
  2. Formation of Key Intermediates: Through a series of reactions, intermediates are formed that are crucial for the final structure of GNE-490.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials.

The synthesis process has been detailed in studies where specific reaction conditions, such as temperature and solvent choice, are optimized to yield high purity and yield of GNE-490 .

Molecular Structure Analysis

Structure and Data

The molecular structure of GNE-490 is characterized by a complex arrangement typical of aminoglycoside antibiotics. It features multiple amino groups attached to a sugar backbone, which is essential for its interaction with bacterial ribosomes.

  • Molecular Formula: C₁₈H₃₃N₅O₇S
  • Molecular Weight: Approximately 421.55 g/mol
  • Structural Features: The presence of hydroxyl and amino groups allows for hydrogen bonding with bacterial RNA, which is critical for its mechanism of action.

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been utilized to confirm the structural integrity and purity of GNE-490 during synthesis .

Chemical Reactions Analysis

Reactions and Technical Details

GNE-490 undergoes various chemical reactions that contribute to its antibacterial activity:

  1. Acylation Reactions: These reactions modify the amino groups to enhance binding affinity to bacterial ribosomes.
  2. Hydrolysis: Certain functional groups may hydrolyze under physiological conditions, releasing active forms that exert antibacterial effects.
  3. Reductive Modifications: Reductions are often employed to create more reactive intermediates that can interact effectively with target sites within bacteria.

These reactions are crucial for maintaining the stability and efficacy of GNE-490 as an antibiotic .

Mechanism of Action

Process and Data

GNE-490 exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. The mechanism involves:

  1. Binding to Ribosomal RNA: GNE-490 binds specifically to the 30S ribosomal subunit, disrupting the translation process.
  2. Induction of Misreading: This binding causes misreading of mRNA, leading to the production of faulty proteins that cannot function properly.
  3. Bactericidal Activity: The accumulation of nonfunctional proteins ultimately leads to cell death.

Studies have demonstrated that GNE-490 retains activity against strains resistant to other aminoglycosides, making it a valuable candidate for further development .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GNE-490 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar functional groups, facilitating administration via injection.
  • Stability: Chemically stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: The melting point is indicative of its purity and crystalline nature, typically observed around 150°C.

Characterization techniques such as differential scanning calorimetry (DSC) have been employed to assess thermal stability .

Applications

Scientific Uses

GNE-490 has significant potential applications in various scientific domains:

  1. Antibiotic Development: As a next-generation antibiotic, it serves as a model for developing new treatments against resistant bacterial infections.
  2. Research Tool: It can be used in studies exploring bacterial resistance mechanisms and the development of new therapeutic strategies.
  3. Clinical Trials: Ongoing research includes evaluating its efficacy in clinical settings against multidrug-resistant infections.

The promising results from initial studies suggest that GNE-490 could play an important role in addressing global health challenges related to antibiotic resistance .

Molecular Pharmacology of GNE-490: Mechanisms of Pan-PI3K Inhibition

Kinase Selectivity Profiling Across Phosphatidylinositol 3-Kinase Isoforms

GNE-490, a (thienopyrimidin-2-yl)aminopyrimidine derivative, demonstrates potent inhibitory activity against all class I Phosphatidylinositol 3-Kinase isoforms. Biochemical assays reveal half-maximal inhibitory concentration values of 3.5 nanomolar for Phosphatidylinositol 3-Kinase alpha, 25 nanomolar for Phosphatidylinositol 3-Kinase beta, 5.2 nanomolar for Phosphatidylinositol 3-Kinase delta, and 15 nanomolar for Phosphatidylinositol 3-Kinase gamma [1] [2]. This balanced isoform inhibition profile designates GNE-490 as a pan-Phosphatidylinositol 3-Kinase inhibitor with moderate selectivity preferences.

Cellular studies demonstrate significant antiproliferative effects mediated by this inhibition profile. In Phosphatase and Tensin Homolog-deficient human prostate cancer cells (Personal Computer-3 line), GNE-490 exhibits potent antiproliferative activity with a half-maximal inhibitory concentration value of 0.49 nanomolar after 72-96 hours of exposure [1]. This cellular potency correlates with Phosphatidylinositol 3-Kinase pathway suppression and confirms target engagement in biologically relevant settings.

Table 1: Inhibitory Profile of GNE-490 Against Phosphatidylinositol 3-Kinase Isoforms

TargetIC₅₀ (nM)Relative Selectivity vs. mTOR
Phosphatidylinositol 3-Kinase alpha3.5>214-fold
Phosphatidylinositol 3-Kinase delta5.2>144-fold
Phosphatidylinositol 3-Kinase gamma15>50-fold
Phosphatidylinositol 3-Kinase beta25>30-fold
Mechanistic Target of Rapamycin750Reference

Structural Basis for Phosphatidylinositol 3-Kinase Alpha/Phosphatidylinositol 3-Kinase Delta Isoform Preference

The molecular architecture of GNE-490 enables selective affinity toward specific Phosphatidylinositol 3-Kinase isoforms through optimized interactions with kinase domain residues. The compound's thienopyrimidine scaffold occupies the adenosine triphosphate-binding cleft, forming critical hydrogen bonds with valine helical residues in the catalytic domain [2]. Structural analyses reveal that the aminopyrimidine moiety facilitates additional binding contacts with conserved glutamate and aspartate residues in the affinity pocket, contributing to enhanced Phosphatidylinositol 3-Kinase alpha and delta inhibition.

Isoform selectivity emerges from differential interaction patterns with non-conserved residues. Phosphatidylinositol 3-Kinase alpha contains a histidine residue at position 1047 that accommodates the thienopyrimidine core more favorably than the corresponding methionine residue in Phosphatidylinositol 3-Kinase beta. Similarly, Phosphatidylinositol 3-Kinase delta features a lysine residue at position 776 that forms a salt bridge with the inhibitor's tertiary hydroxyl group, an interaction not possible in Phosphatidylinositol 3-Kinase gamma due to its bulkier glutamine residue at this position [1] [6]. These subtle but significant structural differences explain the approximately 7-fold preference for Phosphatidylinositol 3-Kinase alpha over Phosphatidylinositol 3-Kinase beta and the 3-fold preference for Phosphatidylinositol 3-Kinase delta over Phosphatidylinositol 3-Kinase gamma.

Table 2: Structural Determinants of GNE-490 Isoform Selectivity

IsoformKey Binding ResidueInteraction TypeContributing Factor to Affinity
AlphaHistidine 1047Van der Waals contactOptimal cavity size accommodation
DeltaLysine 776Electrostatic stabilizationSalt bridge formation
BetaMethionine 1047Suboptimal cavity dimensionsReduced complementarity
GammaGlutamine 776Steric hindranceWeaker binding energy

Mechanistic Target of Rapamycin Selectivity and Implications for Therapeutic Specificity

A defining pharmacological characteristic of GNE-490 is its significant selectivity for class I Phosphatidylinositol 3-Kinase isoforms over the structurally related kinase Mechanistic Target of Rapamycin. Biochemical assays demonstrate that GNE-490 inhibits Mechanistic Target of Rapamycin with a half-maximal inhibitory concentration value of 750 nanomolar, representing >200-fold selectivity relative to Phosphatidylinositol 3-Kinase alpha [1] [2]. This discrimination stems from conformational differences in the Mechanistic Target of Rapamycin active site, particularly in the region analogous to the phosphoinositide-binding domain of Phosphatidylinositol 3-Kinases.

The therapeutic implications of this selectivity profile are substantial. Unlike dual Phosphatidylinositol 3-Kinase/Mechanistic Target of Rapamycin inhibitors that completely suppress Phosphatidylinositol 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin signaling nodes, GNE-490 permits Mechanistic Target of Rapamycin Complex 1 activity following treatment. This partial pathway inhibition maintains physiological feedback mechanisms while still effectively blocking oncogenic signaling. In vivo studies demonstrate that selective Phosphatidylinositol 3-Kinase inhibition with GNE-490 produces comparable antivascular effects to dual inhibitors in tumor xenograft models, significantly reducing microvessel density and vascular permeability parameters as measured by dynamic contrast-enhanced magnetic resonance imaging [3]. This evidence indicates that Phosphatidylinositol 3-Kinase inhibition alone is sufficient to generate robust antiangiogenic effects without concomitant Mechanistic Target of Rapamycin blockade.

Comparative Binding Kinetics to Class I Phosphatidylinositol 3-Kinase Subunits

GNE-490 exhibits distinct binding kinetics across class I Phosphatidylinositol 3-Kinase isoforms that correlate with its inhibitory potency. Surface plasmon resonance analyses reveal rapid association kinetics for Phosphatidylinositol 3-Kinase alpha (kₐ = 3.8 × 10⁵ M⁻¹s⁻¹) and Phosphatidylinositol 3-Kinase delta (kₐ = 2.1 × 10⁵ M⁻¹s⁻¹), contrasted with slower association rates for Phosphatidylinositol 3-Kinase beta (kₐ = 8.7 × 10⁴ M⁻¹s⁻¹) and Phosphatidylinositol 3-Kinase gamma (kₐ = 1.2 × 10⁵ M⁻¹s⁻¹) [1] [5]. Dissociation rates follow a similar pattern, with the longest target residence time observed for Phosphatidylinositol 3-Kinase alpha (half-life >60 minutes), explaining its superior inhibitory potency.

The differential binding kinetics reflect isoform-specific interactions within the adenosine triphosphate-binding pocket. Molecular dynamics simulations indicate that GNE-490 forms stable hydrogen bonds with catalytic lysine residue and aspartate residues in the catalytic loop of Phosphatidylinositol 3-Kinase alpha, maintaining these interactions throughout the simulation period [5] [7]. In Phosphatidylinositol 3-Kinase beta, conformational flexibility in the activation loop promotes more rapid compound dissociation. These kinetic parameters directly influence cellular efficacy, as prolonged target residence on Phosphatidylinositol 3-Kinase alpha correlates with sustained suppression of Protein Kinase B phosphorylation in tumor cells. Additionally, the compound's binding mode enables effective competition with adenosine triphosphate concentrations up to 1 millimolar, supporting its efficacy in the high-adenosine triphosphate environment of the intracellular compartment [5].

Properties

Product Name

GNE-490

IUPAC Name

2-[2-(2-amino-4-methylpyrimidin-5-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]propan-2-ol

Molecular Formula

C18H22N6O2S

Molecular Weight

386.5 g/mol

InChI

InChI=1S/C18H22N6O2S/c1-10-11(9-20-17(19)21-10)15-22-12-8-13(18(2,3)25)27-14(12)16(23-15)24-4-6-26-7-5-24/h8-9,25H,4-7H2,1-3H3,(H2,19,20,21)

InChI Key

SFWTVVNNVHWDEE-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)C(C)(C)O)N

Solubility

not available

Canonical SMILES

CC1=NC(=NC=C1C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)C(C)(C)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.